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molecular formula C23H16O3 B8543138 (1,4-Dihydroxy-3-phenylnaphthalen-2-yl)(phenyl)methanone CAS No. 1169-61-5

(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)(phenyl)methanone

Cat. No. B8543138
M. Wt: 340.4 g/mol
InChI Key: UPFMPZPBUSEBRH-UHFFFAOYSA-N
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Patent
US05863688

Procedure details

To a 500 ml conical flask, the above 2-benzoyl-1,4-dihydroxy-3-phenylnaphthalene (35 g, 103 mmol), silver oxide (23.8 g, 103 mmol) and chloroform (300 ml) were added and, after stirring at room temperature for 5 hours, the solid deposited in the solution was removed and the solution was concentrated to deposit a crystal.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[C:18]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[C:17]([OH:25])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]=1[OH:26])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Ag]=O.C(Cl)(Cl)Cl>[C:1]([C:9]1[C:10](=[O:26])[C:11]2[C:16]([C:17](=[O:25])[C:18]=1[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C2=CC=CC=C2C(=C1C1=CC=CC=C1)O)O
Name
Quantity
23.8 g
Type
catalyst
Smiles
[Ag]=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C=1C(C2=CC=CC=C2C(C1C1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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